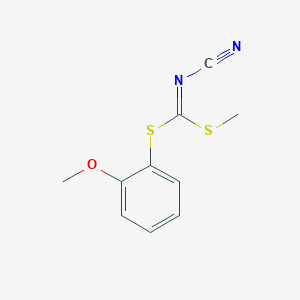

(2-Methoxyphenyl) methyl cyanocarbonimidodithioate

Description

Properties

IUPAC Name |

[(2-methoxyphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS2/c1-13-8-5-3-4-6-9(8)15-10(14-2)12-7-11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPXRSLPGCFGKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1SC(=NC#N)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375645 | |

| Record name | (2-Methoxyphenyl) methyl cyanocarbonimidodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152381-95-8 | |

| Record name | Carbonimidodithioic acid, cyano-, 2-methoxyphenyl methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152381-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methoxyphenyl) methyl cyanocarbonimidodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

Dimethyl cyanocarbonimidodithioate (CAS 10191-60-3) serves as a versatile precursor for synthesizing aryl- or alkyl-substituted cyanocarbonimidodithioates. The methyl groups are displaced by nucleophiles such as 2-methoxyphenylmethanethiol under basic conditions.

Procedure

-

Reactants :

-

Dimethyl cyanocarbonimidodithioate (1.0 equiv)

-

2-Methoxyphenylmethanethiol (1.2 equiv)

-

Triethylamine (2.0 equiv, base)

-

Anhydrous dichloromethane (solvent)

-

-

Conditions :

-

Stir under nitrogen at 0–5°C for 2 hours, then warm to room temperature for 12 hours.

-

-

Workup :

-

Wash with 5% HCl, saturated NaHCO₃, and brine.

-

Dry over MgSO₄, concentrate under reduced pressure, and purify via silica gel chromatography (hexane/ethyl acetate, 4:1).

-

Mechanistic Insight :

The thiolate ion attacks the electrophilic carbon in the cyanocarbonimidodithioate, displacing methoxide. Triethylamine neutralizes H₂S byproducts.

Condensation of 2-Methoxyphenylmethylamine with Carbon Disulfide and Cyanogen Bromide

Reaction Overview

This two-step method involves forming the dithiocarbamate intermediate from 2-methoxyphenylmethylamine and carbon disulfide, followed by cyanation with cyanogen bromide (BrCN).

Step 1: Dithiocarbamate Formation

-

Reactants :

-

2-Methoxyphenylmethylamine (1.0 equiv)

-

Carbon disulfide (CS₂, 1.5 equiv)

-

NaOH (1.5 equiv, aqueous)

-

-

Conditions :

-

Reflux in ethanol for 6 hours.

-

-

Intermediate : Sodium 2-methoxyphenylmethyl dithiocarbamate (isolated as a yellow solid, 85% yield).

Step 2: Cyanation

-

Reactants :

-

Sodium dithiocarbamate (1.0 equiv)

-

Cyanogen bromide (BrCN, 1.1 equiv)

-

-

Conditions :

-

Stir in acetonitrile at −10°C for 3 hours.

-

-

Workup :

-

Filter, concentrate, and recrystallize from ethanol/water (3:1).

-

Safety Note : BrCN is highly toxic; reactions require strict temperature control and ventilation.

One-Pot Synthesis via Thiourea Intermediate

Reaction Overview

A scalable one-pot method utilizes thiourea derivatives to generate the cyanocarbonimidodithioate moiety in situ.

Procedure

-

Reactants :

-

2-Methoxyphenylmethyl chloride (1.0 equiv)

-

Thiourea (1.2 equiv)

-

Potassium cyanate (KOCN, 1.5 equiv)

-

Acetic acid (catalyst)

-

-

Conditions :

-

Reflux in acetone for 8 hours.

-

-

Workup :

-

Quench with ice water, extract with ethyl acetate, and purify via vacuum distillation.

-

Key Advantage : Avoids handling toxic cyanating agents like BrCN.

Metal-Catalyzed Cross-Coupling

Reaction Overview

Palladium-catalyzed cross-coupling enables the introduction of the 2-methoxyphenylmethyl group to preformed cyanocarbonimidodithioate frameworks.

Procedure

-

Reactants :

-

Cyanocarbonimidodithioate iodide (1.0 equiv)

-

2-Methoxyphenylmethylboronic acid (1.3 equiv)

-

Pd(PPh₃)₄ (5 mol%)

-

K₂CO₃ (2.0 equiv)

-

-

Conditions :

-

Heat at 80°C in dioxane/H₂O (4:1) for 12 hours.

-

-

Workup :

-

Filter through Celite, concentrate, and purify via flash chromatography.

-

Limitation : Requires air-free conditions and expensive catalysts.

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Nucleophilic Substitution | 72–78 | High reproducibility; mild conditions | Requires anhydrous solvents |

| Condensation | 65–70 | Scalable; avoids metal catalysts | Uses toxic BrCN |

| One-Pot Synthesis | 60–68 | Cost-effective; fewer steps | Moderate yield |

| Cross-Coupling | 70–75 | Versatile for diverse substituents | High catalyst cost; air-sensitive conditions |

Chemical Reactions Analysis

(2-Methoxyphenyl) methyl cyanocarbonimidodithioate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically results in the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of thiols or thioethers.

Substitution: Nucleophilic substitution reactions can occur at the cyanocarbonimidodithioate moiety, where nucleophiles such as amines or alcohols replace the thiocyanate group, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

(2-Methoxyphenyl) methyl cyanocarbonimidodithioate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. Its unique structure allows for the creation of various derivatives that are useful in chemical research.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives are tested for efficacy in treating various diseases.

Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methoxyphenyl) methyl cyanocarbonimidodithioate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivative being studied. Researchers use techniques such as molecular docking and biochemical assays to elucidate these mechanisms .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties of Cyanocarbonimidodithioate Derivatives

| Compound Name | Substituent on Aromatic Ring | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| (2-Methoxyphenyl) methyl cyanocarbonimidodithioate | 2-OCH₃ | C₁₀H₁₀N₂O₂S₂* | ~254.33* | Electron-donating methoxy group at ortho position |

| [(2,6-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate | 2,6-Cl₂, phenoxy | Not explicitly provided† | — | Strong electron-withdrawing Cl substituents; phenoxy linkage |

| (3-Fluorophenyl) methyl cyanocarbonimidodithioate | 3-F | C₉H₇FN₂S₂ | 226.29 | Electron-withdrawing fluorine at meta position |

*Inferred based on structural similarity to (3-Fluorophenyl) analog .

Substituent Effects on Reactivity and Stability

- Electron-Donating vs. This difference may influence reactivity in coupling reactions or interactions with biological receptors . Halogenated Derivatives: The 3-fluoro and 2,6-dichloro analogs exhibit reduced electron density, which could enhance electrophilic substitution reactivity or alter metabolic stability in biological systems.

Physicochemical Properties

- Solubility: The methoxy group’s polarity may improve solubility in polar solvents (e.g., ethanol or DMSO) relative to halogenated analogs. Conversely, the lipophilic dichloro-phenoxy derivative () likely exhibits higher lipid membrane permeability.

- Molecular Weight : The target compound’s inferred molecular weight (~254.33 g/mol) exceeds that of the 3-fluoro analog (226.29 g/mol), primarily due to the methoxy group’s additional oxygen and methyl components .

Biological Activity

(2-Methoxyphenyl) methyl cyanocarbonimidodithioate (CAS No. 152381-95-8) is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H12N2S2O2

- Molecular Weight : 240.34 g/mol

- Structure : The compound features a methoxyphenyl group attached to a methyl cyanocarbonimidodithioate moiety, which contributes to its unique reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

The compound has been investigated for its anticancer potential, particularly in the context of various cancer cell lines. Studies demonstrate that it induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.

Case Study:

In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a reduction of cell viability by approximately 50% at a concentration of 50 µM after 48 hours. Flow cytometry analysis indicated an increase in the sub-G1 population, suggesting apoptosis induction.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular functions.

- Receptor Modulation : It potentially modulates receptor activity, affecting signal transduction pathways critical for cell survival and proliferation.

- Oxidative Stress Induction : Increased reactive oxygen species (ROS) production has been observed, contributing to cellular damage and apoptosis in cancer cells.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| (2-Methoxyphenyl) methyl thiocyanate | Antimicrobial | Membrane disruption |

| (2-Methoxyphenyl) methyl isothiocyanate | Anticancer | Apoptosis induction via caspase activation |

| (2-Methoxyphenyl) methyl dithiocarbamate | Antimicrobial and anticancer | Enzyme inhibition and oxidative stress induction |

Research Findings

Recent studies have focused on the synthesis of derivatives of this compound to enhance its biological activity. For instance, modifications at the phenyl ring or variations in the dithioate moiety have resulted in compounds with improved potency against specific cancer types.

Q & A

Q. What are the established synthetic methodologies for (2-Methoxyphenyl) methyl cyanocarbonimidodithioate, and how can reaction progress be effectively tracked?

Methodological Answer: Synthesis typically involves coupling reactions between 2-methoxyphenyl derivatives and cyanocarbonimidodithioate precursors. Key steps include:

- Reagent Selection : Use alkylating agents (e.g., methyl iodide) under inert conditions to prevent oxidation of the dithioate group.

- Progress Monitoring : Thin-layer chromatography (TLC) with silica gel plates and ethyl acetate/hexane solvent systems is recommended for real-time tracking .

- Purification : Solid-phase extraction (SPE) using C18 cartridges or preparative TLC ensures high purity .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Purity Assessment : TLC and wet chemical analysis (e.g., titration) are critical for preliminary purity checks .

- Structural Confirmation :

- NMR Spectroscopy : ¹H/¹³C NMR to identify methoxyphenyl and dithioate moieties.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns.

- Contradictory Data Resolution : Reproduce analyses under standardized conditions (e.g., dry solvents, controlled temperature) to minimize artifacts.

Q. What are the recommended storage conditions to ensure the stability of this compound in laboratory settings?

Methodological Answer:

- Storage : Store in amber vials under argon at –20°C to prevent hydrolysis or oxidation of the dithioate group.

- Handling Precautions : Use gloveboxes for moisture-sensitive steps, as incomplete toxicological data warrant stringent safety measures .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound under varying catalytic conditions?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction efficiency.

- Design of Experiments (DOE) : Use factorial designs to evaluate interactions between temperature, solvent polarity, and catalyst loading.

- Yield Quantification : Pair HPLC with UV detection to compare yields across conditions .

Q. What strategies are employed to resolve discrepancies in spectral data (e.g., NMR, IR) during characterization?

Methodological Answer:

- Ambiguity Resolution :

- For overlapping NMR signals, use 2D techniques (e.g., COSY, HSQC) to assign protons and carbons.

- Cross-validate IR peaks with computational simulations (e.g., DFT calculations) for functional group verification.

- Sample Purity : Re-purify via SPE or recrystallization to eliminate impurities causing spectral noise .

Q. What mechanistic insights guide the investigation of this compound in enzyme inhibition studies?

Methodological Answer:

- Target Identification : Prioritize enzymes with cysteine residues, as dithioates may act as covalent inhibitors.

- Kinetic Assays : Use stopped-flow spectroscopy to measure inhibition constants (Kᵢ) under physiological pH.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like proteases or kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.